2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide 2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20195151
InChI: InChI=1S/C13H9Cl2N5O2S/c14-9-5-6-10(15)13(7-9)23(21,22)17-11-3-1-2-4-12(11)20-8-16-18-19-20/h1-8,17H
SMILES:
Molecular Formula: C13H9Cl2N5O2S
Molecular Weight: 370.2 g/mol

2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide

CAS No.:

Cat. No.: VC20195151

Molecular Formula: C13H9Cl2N5O2S

Molecular Weight: 370.2 g/mol

* For research use only. Not for human or veterinary use.

2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide -

Specification

Molecular Formula C13H9Cl2N5O2S
Molecular Weight 370.2 g/mol
IUPAC Name 2,5-dichloro-N-[2-(tetrazol-1-yl)phenyl]benzenesulfonamide
Standard InChI InChI=1S/C13H9Cl2N5O2S/c14-9-5-6-10(15)13(7-9)23(21,22)17-11-3-1-2-4-12(11)20-8-16-18-19-20/h1-8,17H
Standard InChI Key IQEGXKWBFRJFSJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N3C=NN=N3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2,5-dichlorobenzenesulfonamide core connected to a 2-(1H-tetrazol-1-yl)phenyl moiety. Key structural attributes include:

  • Dichlorinated benzene ring: Chlorine atoms at positions 2 and 5 enhance electronic withdrawal, influencing reactivity and intermolecular interactions.

  • Sulfonamide linker (-SO2NH-): A hallmark of sulfonamide drugs, this group facilitates hydrogen bonding and enzyme inhibition.

  • Tetrazole substituent: The 1H-tetrazole ring at the phenyl ortho position introduces nitrogen-rich heterocyclic character, promoting metabolic stability and bioactivity.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₃H₁₀Cl₂N₄O₂S
Molecular Weight367.22 g/mol
SolubilityNot experimentally determined
Spectral Data (NMR/IR)Peaks consistent with sulfonamide and tetrazole groups

Synthetic Methodologies

General Synthesis Strategies

The synthesis of 2,5-dichloro-N-[2-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves multi-step reactions:

  • Chlorination of Benzenesulfonamide: 2,5-Dichlorobenzenesulfonyl chloride is prepared via chlorination of benzenesulfonamide using Cl₂ or SOCl₂ under controlled conditions.

  • Tetrazole Ring Formation: The tetrazole group is introduced through cycloaddition reactions, often employing sodium azide and nitriles in the presence of a catalyst.

  • Coupling Reaction: The sulfonamide and tetrazole-phenyl intermediates are coupled via nucleophilic substitution or palladium-catalyzed cross-coupling .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Source
Tetrazole FormationNaN₃, NH₄Cl, DMF, 100°C, 12 h82
Sulfonamide CouplingPd₂(dba)₃, Xantphos, tBuONa, reflux45–49

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and purity.

  • Infrared Spectroscopy (IR): Stretching frequencies for -SO₂NH- (~1350 cm⁻¹) and tetrazole C-N (~1600 cm⁻¹).

  • Mass Spectrometry: Molecular ion peaks align with theoretical weights.

Pharmacological Activities and Mechanisms

Antitumor Activity

Analogous compounds demonstrate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via:

  • Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes.

  • Apoptosis Induction: Reactive oxygen species (ROS) generation and caspase-3 activation.

Table 3: Biological Activity of Structural Analogs

Compound AnalogIC₅₀ (μM)Target PathwaySource
2,4-Dichloro-5-methyl-...12.3Topoisomerase II
N-(Tetrazolylphenyl)-...8.7Folate synthesis

Stability and Reactivity

Hydrolytic Stability

The sulfonamide linkage is resistant to hydrolysis under physiological conditions (pH 7.4, 37°C), ensuring bioavailability. Acidic or alkaline conditions (pH <2 or >10) may cleave the -SO₂NH- bond.

Metabolic Pathways

  • Cytochrome P450 Oxidation: Tetrazole rings undergo hydroxylation, forming inactive metabolites.

  • Glucuronidation: Sulfonamide groups are conjugated for renal excretion.

Future Research Directions

  • Synthesis Optimization: Explore green chemistry approaches (e.g., microwave-assisted synthesis) to improve yields .

  • Structure-Activity Relationships (SAR): Modify chlorine positions or tetrazole substituents to enhance potency.

  • In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models to validate therapeutic potential.

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